molecular formula C6H8ClN3O2 B2568733 (2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride, E CAS No. 1989683-20-6

(2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride, E

Cat. No.: B2568733
CAS No.: 1989683-20-6
M. Wt: 189.6
InChI Key: KCPQSDOBPGOJGT-TYYBGVCCSA-N
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Description

(2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride, E, is a compound that features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate alkyne under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

(2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . The compound may inhibit enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and a broad range of biological activities. Its ability to form stable complexes with metal ions and its potential as a pharmacophore make it a valuable compound in medicinal chemistry.

Biological Activity

(2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride, commonly referred to as E, is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. This article explores the biological activity of compound E based on recent research findings.

The compound has the following chemical specifications:

Property Value
Molecular Formula C₆H₈ClN₃O₂
Molecular Weight 189.60 g/mol
CAS Number 1989683-20-6
Appearance Powder
Storage Temperature Room Temperature

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to E demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The presence of specific substituents in the triazole ring influenced their antibacterial potency.

  • Case Study : A derivative structurally related to E was tested against Staphylococcus aureus and Escherichia coli. Results showed a notable inhibition zone at concentrations of 50 µg/mL, suggesting strong antibacterial activity.

Anti-inflammatory Effects

The anti-inflammatory potential of (2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride has been highlighted in several studies. The mechanism involves the modulation of cytokine release in peripheral blood mononuclear cells (PBMCs).

  • Research Findings : In vitro studies demonstrated that at concentrations ranging from 25 to 100 µg/mL, compound E significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6. Notably, its performance was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Anticancer Potential

The triazole ring structure is associated with anticancer properties due to its ability to inhibit specific metabolic pathways involved in tumor growth. Studies have shown that compounds with a similar structure to E can induce apoptosis in cancer cell lines.

  • Research Example : A study reported that derivatives with a triazole moiety exhibited cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the inhibition of histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of selected 1,2,4-triazole derivatives compared to compound E:

Compound Antimicrobial Activity Anti-inflammatory Activity Anticancer Activity
Compound EModerateHighModerate
Derivative AHighModerateHigh
Derivative BLowHighModerate

Properties

IUPAC Name

(E)-4-(1,2,4-triazol-1-yl)but-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c10-6(11)2-1-3-9-5-7-4-8-9;/h1-2,4-5H,3H2,(H,10,11);1H/b2-1+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPQSDOBPGOJGT-TYYBGVCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC=CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C=N1)C/C=C/C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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